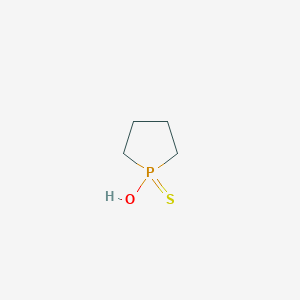![molecular formula C8H2Cl3N5 B14594286 4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline CAS No. 61148-35-4](/img/structure/B14594286.png)
4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of three chlorine atoms and a tetrazole ring fused to a quinoxaline core.
準備方法
The synthesis of 4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4,7,8-trichloroquinoxaline with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. This reaction leads to the formation of the tetrazole ring, resulting in the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxalin-4-ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the quinoxaline core.
科学的研究の応用
作用機序
The mechanism of action of 4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In the context of anticancer activity, the compound may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage .
類似化合物との比較
4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline can be compared with other similar compounds, such as:
Tetrazolo[1,5-a]quinoxaline: Lacks the chlorine substituents, resulting in different chemical and biological properties.
s-Triazolo[4,3-a]quinoxaline: Another heterocyclic compound with a similar core structure but different substituents, leading to variations in reactivity and applications.
Quinoxaline 1,4-di-N-oxides: These compounds have been extensively studied for their antimicrobial and anticancer activities, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
61148-35-4 |
|---|---|
分子式 |
C8H2Cl3N5 |
分子量 |
274.5 g/mol |
IUPAC名 |
4,7,8-trichlorotetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C8H2Cl3N5/c9-3-1-5-6(2-4(3)10)16-8(7(11)12-5)13-14-15-16/h1-2H |
InChIキー |
YYAGBMZEIJBGFB-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Cl)Cl)N3C(=NN=N3)C(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


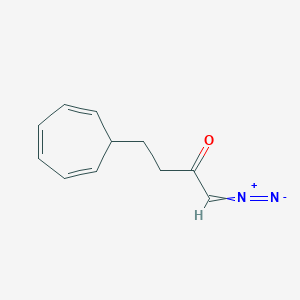
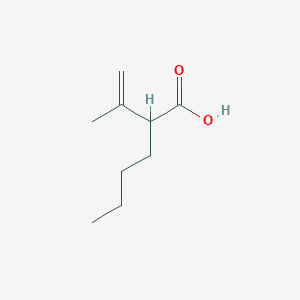
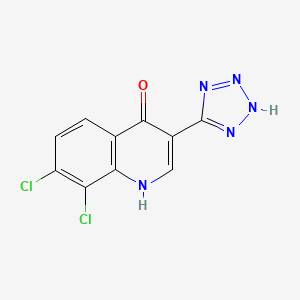
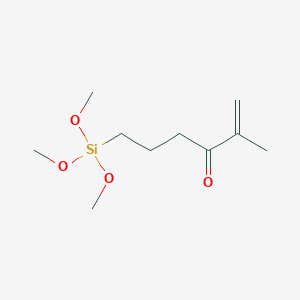

![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
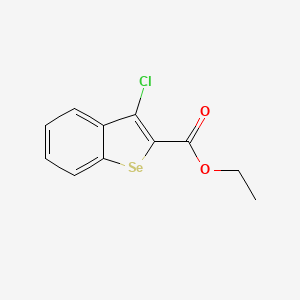
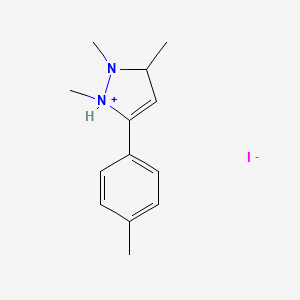
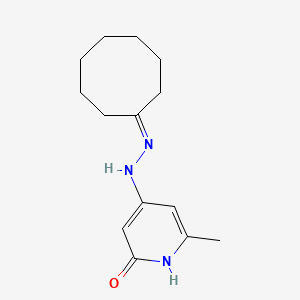
![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
